(trifluoromethyl)-lambda6-sulfanone CAS No. 2649055-23-0](/img/structure/B6600420.png)
[(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone is a complex organosulfur compound with significant interest in various scientific fields. This compound is characterized by the presence of a chlorosulfonyl group, a phenyl ring, and a trifluoromethyl group attached to a lambda6-sulfanone core. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone typically involves the reaction of phenyltrifluoromethyl ketone with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the ketone to the isocyanate, followed by cyclization and subsequent stabilization of the sulfanone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfanone to corresponding sulfides or sulfoxides.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
(chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, or other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Compounds like methanesulfonyl chloride or benzenesulfonyl chloride share the reactive sulfonyl group but differ in their substituents.
Trifluoromethyl Ketones: Compounds such as trifluoroacetophenone have a similar trifluoromethyl group but lack the sulfonyl functionality.
Sulfanones: Other sulfanone derivatives with different substituents on the sulfur atom.
Uniqueness
(chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone is unique due to the combination of its chlorosulfonyl, phenyl, and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
N-[oxo-phenyl-(trifluoromethyl)-λ6-sulfanylidene]sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S2/c8-17(14,15)12-16(13,7(9,10)11)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRMEJYXYHQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)Cl)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)
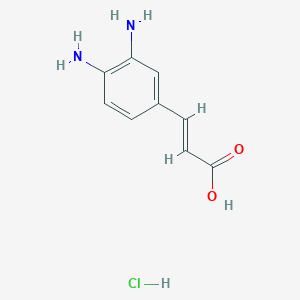
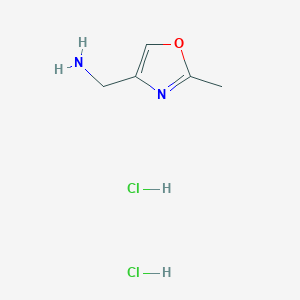
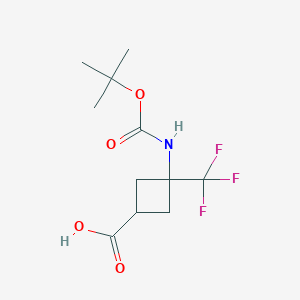
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
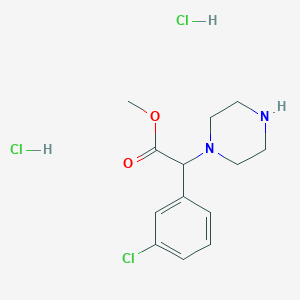
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)
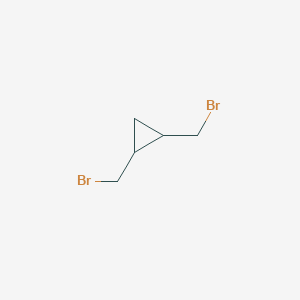

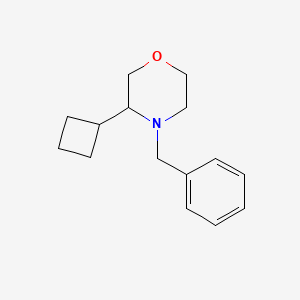
phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)
